(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride
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Overview
Description
(1S,2S,4R,5R)-4-Aminobicyclo[310]hexane-2-carboxylic acid;hydrochloride is a bicyclic amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced via reductive amination or by using a suitable protecting group strategy followed by deprotection.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid: The free base form of the compound.
(1R,2R,4S,5S)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
(1S,2S,4R,5R)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-5(7(9)10)3-1-4(3)6;/h3-6H,1-2,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPSCCFUBJJFFO-SLTHYHMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(CC2C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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